molecular formula C12H9FN2O4S B187553 N-(4-fluorophenyl)-3-nitrobenzenesulfonamide CAS No. 1545-95-5

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B187553
CAS No.: 1545-95-5
M. Wt: 296.28 g/mol
InChI Key: WSFYADMZISWFAB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a fluorophenyl group attached to the sulfonamide nitrogen and a nitro substituent at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry due to the inherent stability of sulfonamide bonds compared to amides, particularly in biological environments . Its structure combines electron-withdrawing groups (nitro and sulfonamide) with a fluorine atom, which can influence lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFYADMZISWFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405651
Record name N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545-95-5
Record name N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 4-fluoroaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. Pyridine or triethylamine is typically used to scavenge HCl, driving the reaction to completion.

Reaction Equation :

4-Fluoroaniline+3-Nitrobenzenesulfonyl ChlorideBaseN-(4-Fluorophenyl)-3-nitrobenzenesulfonamide+HCl\text{4-Fluoroaniline} + \text{3-Nitrobenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization and Challenges

Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran (THF) are optimal for solubility.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as sulfonate ester formation.

  • Molar Ratios : A 1:1.2 ratio of 4-fluoroaniline to sulfonyl chloride ensures excess electrophile for higher yields.

Table 1 : Representative Reaction Conditions and Outcomes

SolventBaseTemperature (°C)Yield (%)Purity (%)
THFPyridine0–57895
DichloromethaneEt3_3N256588

Challenges include the hygroscopic nature of 3-nitrobenzenesulfonyl chloride and competing hydrolysis under aqueous conditions. Anhydrous solvents and inert atmospheres are critical.

Copper-Catalyzed Coupling of Sodium Sulfinates and Amines

Methodology and Advancements

A modern approach employs copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) to catalyze the coupling of sodium 3-nitrobenzenesulfinate with 4-fluoroaniline. This method avoids handling corrosive sulfonyl chlorides and improves functional group tolerance.

Reaction Equation :

4-Fluoroaniline+Sodium 3-NitrobenzenesulfinateCuI, TBHPThis compound+Byproducts\text{4-Fluoroaniline} + \text{Sodium 3-Nitrobenzenesulfinate} \xrightarrow{\text{CuI, TBHP}} \text{this compound} + \text{Byproducts}

Performance Metrics

  • Catalyst Loading : 10 mol% CuI achieves optimal turnover.

  • Oxidant : TBHP (2 equiv.) enhances reaction efficiency by regenerating the active copper species.

  • Solvent : Acetonitrile facilitates homogeneous mixing and stabilizes intermediates.

Table 2 : Catalytic Coupling Reaction Parameters

CatalystOxidantSolventTime (h)Yield (%)
CuITBHPAcetonitrile1263

While this method offers operational simplicity, yields are moderate due to competing oxidation of the amine. Purification via column chromatography is often required.

Isolation and Purification Techniques

Acid-Base Extraction

Post-synthesis, the crude product is isolated using pH-controlled extraction:

  • Acidification : Adjust the reaction mixture to pH 3–6 with HCl to protonate unreacted amine, forming a water-soluble salt.

  • Phase Separation : Extract the organic phase (e.g., chlorobenzene) containing the product.

  • Washing : Treat the organic phase with dilute NaOH to remove residual acids.

Crystallization

Concentrating the organic phase and cooling to 4°C induces crystallization. The patent EP3587396A1 reports >98% purity after recrystallization from methanol.

Table 3 : Crystallization Solvents and Outcomes

SolventRecovery (%)Purity (%)
Methanol8598
Ethanol7295

Comparative Analysis of Methods

Yield and Scalability

  • Sulfonylation Method : Higher yields (78%) but requires hazardous sulfonyl chlorides.

  • Copper-Catalyzed Method : Lower yields (63%) but safer and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-(4-fluorophenyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolic Stability: Sulfonamide vs. Amide Analogues

A critical advantage of sulfonamides over amides is their resistance to enzymatic hydrolysis. In a study comparing N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (sulfonamide) and N-(4-fluorophenyl)-fluoroacetanilide (amide), the sulfonamide retained 95% integrity after 120 minutes in pig liver esterase, whereas only 20% of the amide remained intact . This highlights the superior metabolic stability of sulfonamide linkages, making them preferable for radiopharmaceuticals and prodrugs.

Table 1: Metabolic Stability of Sulfonamide vs. Amide Analogues

Compound Structure Type % Remaining After 120 min (Pig Liver Esterase)
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide Sulfonamide 95%
N-(4-Fluorophenyl)-fluoroacetanilide Amide 20%
2.2.1. Halogen Substitution

The position and type of halogen substituents significantly impact activity. For example:

  • N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) showed similar inhibitory potency against monoacylglycerol lipase (MGL), indicating that halogen size (F vs. I) has minimal effect on activity .
  • In contrast, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM) exhibited reduced potency, suggesting steric or electronic factors may play a role .

Table 2: Halogen Substituent Effects on MGL Inhibition

Compound Halogen IC₅₀ (μM)
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Chlorophenyl)maleimide Cl 7.24
N-(4-Iodophenyl)maleimide I 4.34
2.2.2. Nitro Group Positioning

The nitro group’s position affects electronic properties and binding. For instance:

  • N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide (Compound 33) demonstrated 94% yield and high efficacy as a ferroptosis inhibitor, attributed to the electron-withdrawing nitro group enhancing stability .
  • In contrast, N-(4-Hydroxyphenyl)benzenesulfonamide lacks a nitro group and showed reduced metabolic stability, emphasizing the nitro group’s role in optimizing pharmacokinetics .
Structural Analogues with Modified Side Chains

Modifications to the sulfonamide side chain alter solubility and target engagement:

  • N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (Compound 16d) incorporates a thiazole ring, enhancing antimicrobial activity compared to simpler sulfonamides .
  • N-(tert-butyl)-4-(adamantan-2-ylamino)-3-nitrobenzenesulfonamide (Compound 34) features a bulky adamantane group, improving blood-brain barrier penetration for neurological applications .

Biological Activity

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique combination of a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring, which contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}FNO3_{3}S. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it suitable for various applications in drug development. The nitro group also increases its reactivity, allowing for interactions with biological macromolecules such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound may act as an inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication, thereby exhibiting antibacterial properties. Additionally, the binding affinity enhanced by the fluorophenyl and nitro groups allows for selective targeting of various biological receptors.

Antimicrobial Activity

This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In studies evaluating its antibacterial efficacy, this compound demonstrated moderate to good activity compared to standard antibiotics such as streptomycin. The compound's effectiveness was assessed using the disc diffusion method at varying concentrations (100 µg/mL and 200 µg/mL) against common bacterial strains including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Bacillus subtilis15200
Staphylococcus aureus18200
E. coli12100
Pseudomonas aeruginosa14100

Antifungal Activity

The antifungal properties of this compound have also been evaluated. In vitro studies against fungi such as Aspergillus niger and Fusarium solani showed that the compound can inhibit fungal growth at concentrations similar to those used for antibacterial testing.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Aspergillus niger16250
Fusarium solani14250

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that sulfonamide derivatives, including this compound, exhibited significant antibacterial activity against resistant strains of bacteria. The study emphasized the need for further development of these compounds as potential next-generation antibiotics.
  • Docking Studies : Molecular docking studies have indicated that this compound binds effectively to the active site of DNA gyrase, suggesting a mechanism for its antibacterial action. The binding affinity was compared with other known inhibitors, demonstrating superior interaction due to the unique structural features of this compound.
  • Cytotoxicity Assessments : In vitro cytotoxicity tests on cancer cell lines revealed that this compound exhibits antiproliferative effects, particularly against pancreatic adenocarcinoma cells. The IC50_{50} values were significantly lower than those observed with standard chemotherapeutic agents, indicating its potential as an anticancer agent.

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